molecular formula C18H20N4OS B2937956 2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide CAS No. 2097923-90-3

2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide

Cat. No. B2937956
CAS RN: 2097923-90-3
M. Wt: 340.45
InChI Key: ZGJJROGQGYMGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzodiazole ring, a thiophene ring, and a pyrrolidine ring. Benzodiazole is a heterocyclic aromatic organic compound and is a colorless solid. Thiophene is a heterocyclic compound with the formula C4H4S, and pyrrolidine is an organic compound with the formula (CH2)4NH .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the benzodiazole and thiophene rings. The pyrrolidine ring could introduce some three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich heterocycles and the amide functional group. It could potentially undergo electrophilic aromatic substitution or nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its molecular structure. For example, the presence of the benzodiazole and thiophene rings could increase its stability and make it more hydrophobic .

Scientific Research Applications

Antitumor Activities

  • Synthetic Pathways for Novel Compounds : Research on similar compounds has focused on synthesizing novel derivatives with potential antitumor activities. For instance, studies have investigated the synthesis of various heterocycles, such as pyrroles, pyridines, and thiophenes, incorporating thiadiazole moieties, demonstrating the compounds' insecticidal and antimicrobial potential against specific targets like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Furthermore, derivatives of benzothiazole, a structural analog, have been synthesized for antitumor evaluation, highlighting the compound's importance in cancer research (Albratty et al., 2017).

Receptor Interactions

  • Peripheral Benzodiazepine Receptors (PBR) : Some derivatives have been identified as high-affinity and selective ligands for PBR, crucial for imaging and diagnostic purposes in neurology and oncology. Such research underscores the potential of these compounds in developing diagnostic tools or therapeutic agents targeting specific receptors (Katsifis et al., 2000).

Synthetic Methodologies

  • Development of Novel Synthetic Routes : The exploration into the synthesis of heterocyclic compounds continues to be a significant area of research, providing novel methodologies for creating compounds with potential biological activities. For instance, studies on the synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)-pyrrolidine-2,3,5-triones from 2-(1,3-thiazolidin-2-ylidene)acetamides showcase innovative approaches to crafting new molecular structures with potential pharmacological applications (Obydennov et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing benzodiazole rings act by interacting with biological receptors .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on exploring the potential uses of this compound, particularly in the field of medicinal chemistry. Its unique structure could make it a valuable lead compound for the development of new drugs .

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c23-18(11-22-13-19-16-3-1-2-4-17(16)22)20-15-5-7-21(10-15)9-14-6-8-24-12-14/h1-4,6,8,12-13,15H,5,7,9-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJJROGQGYMGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CN2C=NC3=CC=CC=C32)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.